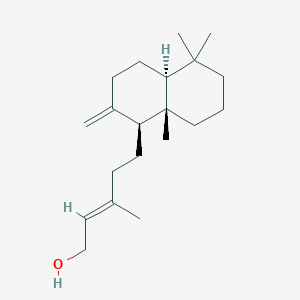

(+)-Copalol

Description

Properties

CAS No. |

10395-43-4 |

|---|---|

Molecular Formula |

C20H34O |

Molecular Weight |

290.5 g/mol |

IUPAC Name |

(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |

InChI |

InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18,21H,2,6-10,12-14H2,1,3-5H3/b15-11+/t17-,18-,20+/m0/s1 |

InChI Key |

NERNKRPBSOBEHC-ATPOGHATSA-N |

SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

Isomeric SMILES |

C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |

Canonical SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to Labdane-Related Diterpenoids

An In-Depth Technical Guide to the Biosynthetic Pathway of (+)-Copalol

Executive Summary

This compound is a bicyclic diterpene alcohol belonging to the large and structurally diverse family of labdane-related diterpenoids. These molecules are of significant interest to researchers and drug development professionals due to their wide range of biological activities and their role as precursors to more complex, high-value compounds. Understanding the biosynthetic pathway of this compound is critical for harnessing its potential through metabolic engineering and synthetic biology approaches. This guide provides a detailed analysis of the core biosynthetic pathway, focusing on the enzymatic conversion of the universal precursor, geranylgeranyl diphosphate (GGPP), into this compound. It includes a quantitative analysis of the key enzymatic step, detailed experimental protocols for pathway analysis, and a visualization of the biosynthetic logic.

Diterpenes are a class of C20 natural products derived from the precursor geranylgeranyl diphosphate (GGPP).[1] The labdane-related diterpenoids are a major subgroup characterized by a bicyclic decalin core.[2] The biosynthesis of this core structure is the defining step for the entire superfamily and is catalyzed by a class of enzymes known as copalyl diphosphate synthases (CPS). These enzymes produce stereochemically distinct versions of copalyl diphosphate (CPP), namely (+)-CPP, ent-CPP, and syn-CPP.[2] The specific stereochemistry of the CPP intermediate dictates the vast diversity of downstream diterpene structures.[2] This guide focuses on the pathway leading to this compound, which originates from the (+)-CPP intermediate.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a two-step process starting from the linear C20 isoprenoid precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP).

-

Cyclization of GGPP: The first committed step is the cyclization of GGPP to form the stable bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). This complex isomerization reaction is catalyzed by a (+)-copalyl diphosphate synthase, which is a Class II diterpene synthase.[3][4]

-

Dephosphorylation: The resulting (+)-CPP is then dephosphorylated to yield the final alcohol product, this compound. This step can be catalyzed in vivo by endogenous phosphatases or can occur during experimental workup.

Key Enzyme: (+)-Copalyl Diphosphate Synthase

The enzyme responsible for producing the (+)-CPP precursor is a (+)-copalyl diphosphate synthase (EC 5.5.1.12).[3] A well-characterized example is the bifunctional abietadiene synthase from the grand fir, Abies grandis (AgAS).[5]

-

Structure and Function: AgAS is a bifunctional enzyme with three distinct domains (α, β, and γ).[2][5] It possesses two separate active sites that catalyze two sequential cyclizations.[4]

-

Class II Active Site: Located between the β and γ domains, this site is responsible for the protonation-initiated cyclization of GGPP to form (+)-CPP.[2][5]

-

Class I Active Site: Located within the α domain, this site catalyzes the subsequent ionization-dependent cyclization of (+)-CPP to form abietadiene isomers.[2][5] The (+)-CPP intermediate diffuses freely from the Class II site to the Class I site.

-

-

Catalytic Mechanism: The Class II cyclization of GGPP to (+)-CPP proceeds via acid-base catalysis.[5]

-

Protonation: The reaction is initiated by the protonation of the terminal C14=C15 double bond of GGPP by a general acid catalyst.[5] This forms a tertiary carbocation.

-

Carbocation Cascade: A series of sequential cyclizations, driven by the addition of internal double bonds, leads to the bicyclic labdane skeleton.[5]

-

Deprotonation: The reaction is terminated by a deprotonation step, yielding the stable (+)-CPP product. In the (+)-CPS from AgAS, a distinct tyrosine-histidine dyad has been identified as the catalytic base responsible for this final step.[2]

-

Quantitative Pathway Analysis

Quantitative analysis of enzyme kinetics and metabolic output is crucial for understanding pathway efficiency and for designing metabolic engineering strategies. The following table summarizes key quantitative data related to the biosynthesis of copalol stereoisomers.

| Parameter | Value | Organism / Enzyme | Notes |

| Enzyme Kinetics for (+)-CPP Formation | Data for the Class II activity of bifunctional abietadiene synthase (AgAS).[5] | ||

| Km (for GGPP) | 0.5 ± 0.1 µM | Abies grandis | Michaelis constant for the substrate GGPP.[5] |

| kcat | 1.1 ± 0.1 s⁻¹ | Abies grandis | Catalytic turnover number.[5] |

| Metabolic Engineering Product Titer | For context, this is the highest reported titer for a related stereoisomer, ent-copalol, in a heterologous host. | ||

| ent-copalol Titer | 35.6 mg/L | Saccharomyces cerevisiae | Achieved through pathway optimization and expression of an ent-CPS from Andrographis paniculata. |

Experimental Protocols

The following sections provide detailed methodologies for the analysis of the this compound biosynthetic pathway.

In Vitro (+)-Copalyl Diphosphate Synthase Activity Assay

This protocol outlines the steps to measure the activity of a purified (+)-CPS enzyme in vitro.

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10% glycerol).

-

10 mM MgCl₂.

-

1 mM DTT (Dithiothreitol).

-

20 µM (E,E,E)-geranylgeranyl diphosphate (GGPP) as the substrate.

-

-

-

Enzyme Addition:

-

Initiate the reaction by adding 5 µg of the purified recombinant (+)-CPS enzyme to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding 100 µL of 0.5 M EDTA (pH 8.0).

-

-

Product Dephosphorylation:

-

To facilitate extraction and GC analysis, the diphosphate product must be converted to its alcohol form. Add 5-10 units of a phosphatase (e.g., bovine alkaline phosphatase) to the mixture.

-

Incubate at 37°C for 2-3 hours or overnight at room temperature.

-

-

Product Extraction:

-

Extract the resulting this compound from the aqueous mixture by adding an equal volume (1 mL) of an organic solvent (e.g., n-hexane or ethyl acetate).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the upper organic phase. Repeat the extraction two more times to ensure complete recovery.

-

-

Sample Preparation for Analysis:

-

Pool the organic extracts and dry the solvent under a gentle stream of nitrogen gas.

-

Resuspend the dried residue in a small, known volume (e.g., 50-100 µL) of hexane for GC-MS analysis.

-

Product Identification and Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying volatile and semi-volatile compounds like diterpene alcohols.

-

Instrumentation:

-

A GC system equipped with a mass spectrometer detector (e.g., single quadrupole or ion trap).

-

Capillary Column: A non-polar column such as a DB-5MS or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is typically used.

-

-

GC Conditions (Example):

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Hold: Hold at 280°C for 5 minutes.

-

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-500.

-

-

Data Analysis:

-

Identify this compound in the chromatogram by comparing its retention time and mass spectrum to an authentic chemical standard.

-

The mass spectrum of copalol will show a characteristic fragmentation pattern, including a molecular ion (M⁺) at m/z 290.

-

Quantification can be performed by creating a calibration curve with a known standard and integrating the peak area of the target compound.

-

Mandatory Visualizations

Biosynthetic Pathway Diagram

Caption: The two-step enzymatic conversion of GGPP to this compound.

Experimental Workflow Diagram

Caption: Standard experimental workflow for enzyme activity and product analysis.

References

- 1. Assembly-Line Catalysis in Bifunctional Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The need for enzymatic steering in abietic acid biosynthesis: gas-phase chemical dynamics simulations of carbocation rearrangements on a bifurcating potential energy surface. | Semantic Scholar [semanticscholar.org]

- 3. pnas.org [pnas.org]

- 4. Insights into Diterpene Cyclization from Structure of Bifunctional Abietadiene Synthase from Abies grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

A Technical Guide to the Isolation of (+)-Copalol from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Copalol, a labdane diterpene, has garnered interest within the scientific community for its potential biological activities and as a valuable chiral building block in synthetic chemistry. This technical guide provides a comprehensive overview of the isolation and purification of this compound from plant sources. It details the biosynthetic origins of this natural product, outlines a general experimental workflow for its extraction and purification, and presents quantitative data where available. This document is intended to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in working with this compound.

Introduction

Diterpenes are a diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP). Among these, the labdane-type diterpenes are characterized by a bicyclic core structure and are precursors to a wide array of more complex diterpenoids. This compound is a member of this family, and its stereochemistry makes it a significant target for both isolation from natural sources and chemical synthesis. While its enantiomer, ent-copalol, is a well-known precursor to andrographolide in Andrographis paniculata, and the diastereomer, syn-copalol, is found in other plant species, the isolation of this compound itself has been less frequently documented. Recent genomic studies have identified switchgrass (Panicum virgatum) as a promising source of this compound due to the presence of the requisite biosynthetic enzymes.[1]

Biosynthesis of this compound

The biosynthesis of this compound begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), which is formed through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. A specific class II diterpene synthase, a (+)-copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[2] Subsequently, a class I diterpene synthase, a kaurene synthase-like (KSL) enzyme, or a phosphatase can dephosphorylate (+)-CPP to yield this compound.[3] The proposed biosynthetic pathway is illustrated in the diagram below.

References

- 1. Functional Diversity of Diterpene Synthases in the Biofuel Crop Switchgrass - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of switchgrass (Panicum virgatum L.) PvKSL1 as a levopimaradiene/abietadiene‐type diterpene synthase - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of (+)-Copalol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and analytical data involved in the chemical structure elucidation of (+)-copalol, a bicyclic labdane diterpenoid alcohol. The process of determining the structure of a natural product is a systematic investigation that combines spectroscopic analysis, chemical degradation, and stereochemical determination. This document outlines the logical workflow, presents key quantitative data, and details the experimental protocols integral to this process.

Overview of the Elucidation Strategy

The structure elucidation of a natural product like this compound follows a multi-step, logical pathway. The initial steps involve isolation and purification, followed by the determination of the molecular formula. Subsequently, a combination of spectroscopic techniques is employed to identify functional groups and piece together the carbon skeleton. Finally, the relative and absolute stereochemistry is determined.

Caption: Figure 1. General Workflow for Structure Elucidation.

Molecular Formula and Unsaturation

The first crucial step is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, from which the elemental composition can be deduced.

Table 1: Molecular Formula and HRMS Data

| Parameter | Data | Interpretation |

| Molecular Formula | C₂₀H₃₄O | Indicates a diterpenoid (C₂₀) |

| Exact Mass | 290.260965 Da | Calculated for C₂₀H₃₄O |

| HRMS (M⁺) | m/z 290.2610 (example) | Consistent with the proposed molecular formula |

| Degree of Unsaturation | 4 | Indicates the presence of rings and/or double bonds |

The degree of unsaturation (DoU) is calculated as: DoU = C + 1 - (H/2) - (X/2) + (N/2). For C₂₀H₃₄O, DoU = 20 + 1 - (34/2) = 4. This suggests a combination of four rings and/or π-bonds.

Spectroscopic Data and Interpretation

Spectroscopic analysis is the cornerstone of structure elucidation. Each technique provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Key IR Absorption Data

| Frequency (cm⁻¹) | Intensity | Assignment | Implication |

| ~3300-3500 | Strong, Broad | O-H stretch | Presence of an alcohol functional group |

| ~3070 | Medium | =C-H stretch | Alkene C-H bond (sp² hybridized) |

| ~2850-2960 | Strong | C-H stretch | Alkane C-H bonds (sp³ hybridized) |

| ~1645 | Medium | C=C stretch | Presence of a carbon-carbon double bond |

| ~890 | Strong | =C-H bend | Suggests a 1,1-disubstituted (exocyclic) alkene |

The IR spectrum strongly indicates that copalol is an alcohol containing at least one double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern, which can reveal structural motifs.

Table 3: Mass Spectrometry Fragmentation Data (Electron Ionization)

| m/z Value | Relative Intensity | Possible Fragment | Interpretation |

| 290 | Moderate | [M]⁺ | Molecular Ion |

| 272 | High | [M - H₂O]⁺ | Loss of water, characteristic of an alcohol |

| 257 | High | [M - H₂O - CH₃]⁺ | Subsequent loss of a methyl group after dehydration |

| 137 | Base Peak | [C₁₀H₁₇]⁺ | Retro-Diels-Alder fragmentation of the decalin ring |

The facile loss of water confirms the alcohol functionality. The fragmentation pattern is consistent with a bicyclic diterpene structure containing a decalin ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information for assembling the carbon skeleton and determining connectivity.

Table 4: ¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type (DEPT) | Assignment |

| 149.1 | C | C-8 |

| 140.5 | CH | C-13 |

| 122.8 | CH | C-14 |

| 109.4 | CH₂ | C-17 |

| 59.5 | CH₂ | C-15 |

| 57.9 | CH | C-9 |

| 45.8 | CH | C-5 |

| 42.7 | CH₂ | C-3 |

| 38.2 | CH₂ | C-1 |

| 38.1 | CH₂ | C-12 |

| 36.8 | C | C-10 |

| 33.6 | C | C-4 |

| 33.3 | CH₃ | C-18 |

| 31.6 | CH₂ | C-7 |

| 24.5 | CH₂ | C-6 |

| 23.7 | CH₂ | C-11 |

| 22.4 | CH₃ | C-20 |

| 22.2 | CH₃ | C-19 |

| 19.2 | CH₂ | C-2 |

| 16.6 | CH₃ | C-16 |

Table 5: ¹H-NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Const. (J, Hz) | Assignment |

| 5.25 | t | 1H | 7.0 | H-14 |

| 4.69 | s | 1H | - | H-17a |

| 4.52 | s | 1H | - | H-17b |

| 4.15 | d | 2H | 7.0 | H-15 |

| 2.05 | m | 2H | - | H-12 |

| 1.68 | s | 3H | - | H-16 |

| 0.87 | s | 3H | - | H-20 |

| 0.81 | s | 3H | - | H-19 |

| 0.68 | s | 3H | - | H-18 |

Assembling the Structure with 2D NMR

Two-dimensional NMR experiments are critical for establishing the connectivity of the atoms. COSY (Correlation Spectroscopy) reveals proton-proton couplings (typically over 2-3 bonds), while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over 2-3 bonds.

Caption: Figure 2. Key HMBC and COSY Correlations in this compound.

-

Side Chain Construction: The COSY correlation between the olefinic proton H-14 (δ 5.25) and the methylene protons H-15 (δ 4.15) establishes the allyl alcohol moiety. HMBC correlations from the methyl protons H-16 (δ 1.68) to carbons C-13, C-14, and C-15 confirm the attachment of the methyl group at C-13 and complete the side chain structure.

-

Bicyclic Core Construction: HMBC correlations are key to assembling the decalin ring system. For example, correlations from the exocyclic methylene protons H-17 (δ 4.69, 4.52) to C-7, C-8, and C-9 place the double bond at C-8. Correlations from the singlet methyl protons (H-18, H-19, H-20) to their neighboring carbons establish the full connectivity of the bicyclic core.

Determination of Stereochemistry

Relative Stereochemistry

The relative configuration of the stereocenters is typically determined using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). For labdane diterpenes, key NOE correlations reveal the cis or trans fusion of the decalin rings and the orientation of the substituents. For this compound, which has a normal labdane skeleton, the key stereochemical features are the trans ring fusion and the equatorial orientation of the side chain at C-9.

Absolute Configuration

Determining the absolute configuration is the final step and establishes the molecule as the (+) enantiomer. Several methods can be employed:

-

X-ray Crystallography: If a suitable crystal can be formed, this method provides an unambiguous determination of the absolute configuration.

-

Chiroptical Methods: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used. The experimental spectrum is compared to spectra of known compounds or to theoretical spectra calculated using quantum chemistry methods.

-

Chemical Correlation: The natural product can be chemically converted to a compound of known absolute configuration, or vice versa.

-

Mosher's Ester Analysis: This NMR-based method can be used to determine the configuration of the chiral alcohol center at C-15.

For this compound, the "normal" prefix in the labdane nomenclature implies a specific absolute configuration at the stereocenters of the decalin core. The positive sign of its optical rotation further distinguishes it from its enantiomer, (-)-copalol.

Table 6: Chiroptical Data

| Parameter | Value |

| Specific Rotation | A positive value, though not consistently reported in recent literature, would be observed for the dextrorotatory enantiomer. |

Experimental Protocols

General

All solvents used for spectroscopic measurements should be of high purity (deuterated for NMR). Glassware should be thoroughly dried.

High-Resolution Mass Spectrometry (HRMS)

-

Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Ionization Method: Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate mass of the molecular ion.

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL and introduced into the instrument via direct infusion or LC-MS.

-

Data Analysis: The accurate mass of the molecular ion peak is used to calculate the elemental composition using the instrument's software.

Infrared (IR) Spectroscopy

-

Instrument: Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: A thin film of the neat sample is prepared on a salt plate (e.g., NaCl or KBr). Alternatively, a solution in a solvent like chloroform (CHCl₃) can be used in a suitable cell.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

1D NMR (¹H, ¹³C, DEPT): Standard pulse programs are used. For ¹³C NMR, a sufficient relaxation delay (e.g., 2 seconds) is used to ensure accurate integration for quantitative purposes if needed.

-

2D NMR (COSY, HSQC, HMBC): Standard gradient-selected pulse sequences are used. For HMBC, the experiment is typically optimized for a long-range coupling constant of 8 Hz to observe 2- and 3-bond correlations.

Conclusion

The structure of this compound (C₂₀H₃₄O) has been unequivocally established through a systematic application of modern spectroscopic techniques. HRMS confirmed the molecular formula, while IR spectroscopy identified the key alcohol and alkene functional groups. A detailed analysis of 1D and 2D NMR data, particularly COSY and HMBC correlations, allowed for the complete assembly of the bicyclic labdane skeleton and the allylic alcohol side chain. The final determination of the absolute stereochemistry confirms the identity of the natural product as the dextrorotatory enantiomer. This comprehensive approach exemplifies the standard workflow for the structural elucidation of novel natural products.

The Stereochemical Landscape of Labdane Diterpenes: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Labdane-type diterpenes represent a vast and structurally diverse class of natural products, isolated from a wide array of sources including plants, fungi, and marine organisms.[1] Their bicyclic core, derived from the cyclization of geranylgeranyl diphosphate, serves as a scaffold for extensive chemical modifications, leading to a multitude of compounds with significant biological activities.[2][3] These activities, ranging from anti-inflammatory and antimicrobial to cytotoxic effects, are often intrinsically linked to the molecule's precise three-dimensional arrangement.[4][5] This technical guide provides an in-depth exploration of the core stereochemistry of labdane diterpenes, detailing the methodologies used for its determination and the profound impact of stereoisomerism on biological function.

The Core Labdane Skeleton: Normal vs. ent-Labdane Series

The fundamental structure of labdane diterpenes is a bicyclic decalin ring system with a side chain at position C-9. The biogenetic pathway dictates that the relative stereochemistry at the ring junctions (C-5 and C-10) is typically trans.[1] However, the absolute configuration of the chiral centers gives rise to two distinct enantiomeric series: the normal-labdanes and the ent-labdanes (enantiomeric-labdanes).

The stereochemistry of the initial bicyclic intermediate, copalyl diphosphate (CPP), is determined by a class II diterpene synthase (diTPS). This enzyme facilitates the protonation-dependent cyclization of geranylgeranyl diphosphate (GGPP). Subsequent action by a class I diTPS generates the final diterpene skeleton.[6] The conformation of GGPP within the enzyme's active site dictates whether a normal-CPP or an ent-CPP is formed, thus setting the absolute stereochemistry for all derived compounds.[2][5]

Caption: Biosynthetic pathway to normal and ent-labdane diterpenes.

Methodologies for Stereochemical Determination

Elucidating the absolute and relative stereochemistry of labdane diterpenes is crucial for structure-activity relationship (SAR) studies and drug development. A combination of spectroscopic, chiroptical, and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for determining the planar structure and relative stereochemistry.

-

¹H and ¹³C NMR: Provide the carbon-hydrogen framework. Characteristic chemical shifts for the angular methyl groups (C-18, C-19, C-20) and the side chain can offer initial clues about the labdane skeleton.[7][8]

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace out the spin systems within the rings and side chain.[9]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule.[7]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the most powerful NMR technique for determining relative stereochemistry. NOE correlations are observed between protons that are close in space (typically < 5 Å), allowing for the assignment of axial and equatorial substituents and the relative orientation of stereocenters. For example, NOE correlations between the axial methyl group at C-10 (H₃-20) and other axial protons (e.g., H-18) can confirm the trans-fusion of the decalin rings.[7][9]

-

Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute configuration of a molecule.[10] It provides an unambiguous 3D structure, revealing the precise spatial arrangement of every atom.

The key output for determining absolute stereochemistry is the Flack parameter. For data collected with Cu-Kα radiation, a Flack parameter value close to 0 for the correct enantiomer confirms the assigned absolute configuration with high confidence.[1]

Chiroptical Methods: VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive techniques for determining the absolute configuration of chiral molecules in solution.

-

VCD Spectroscopy: Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11] The experimental VCD spectrum is compared with the computationally predicted spectrum for a specific enantiomer (e.g., using Density Functional Theory, DFT). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[12][13]

-

Optical Rotation (OR): The measurement of specific rotation ([α]D) is a classical chiroptical method. While a single OR value is not sufficient to assign an unknown structure, it can be a powerful correlative tool. By comparing the sign and magnitude of the specific rotation of a new compound with those of known, structurally similar labdanes, a tentative assignment of its absolute configuration (i.e., whether it belongs to the normal or ent series) can be made.[9][14]

// Nodes Isolation [label="Isolation & Purification\nof Labdane Diterpene", fillcolor="#FFFFFF", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(1D & 2D: COSY, HSQC, HMBC, NOESY)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Planar [label="Determine Planar Structure\n& Relative Stereochemistry", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Xray [label="Single-Crystal\nX-ray Diffraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; VCD [label="VCD/ECD Spectroscopy\n+ DFT Calculation", fillcolor="#FBBC05", fontcolor="#202124"]; OR [label="Optical Rotation\n(Comparison)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Absolute [label="Assign Absolute\nConfiguration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Final [label="Complete Stereostructure\nElucidated", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Isolation -> NMR [label="Primary Analysis"]; NMR -> Planar; Planar -> {Xray, VCD, OR} [label="Methods for Absolute Configuration"]; Xray -> Absolute [label="Definitive"]; VCD -> Absolute [label="In Solution"]; OR -> Absolute [label="Correlative"]; Absolute -> Final; }

Caption: General experimental workflow for stereochemical determination.

Quantitative Spectroscopic and Chiroptical Data

The following tables summarize representative spectroscopic data for a normal-labdane and an ent-labdane diterpene, illustrating how these values can be used in structural elucidation.

Table 1: ¹H and ¹³C NMR Data for Representative Labdane Diterpenes.

| Position | 8R,19-dihydroxylabd-13E-en-15-oic acid (Normal) ¹ | (E)-labda-8(17),12-diene-15,16-dial (ent-labdane) ² |

| δC (ppm) | δH (ppm, mult., J in Hz) | |

| 1 | 38.9 | 0.88, 1.45 |

| 2 | 19.3 | 1.55 |

| 3 | 35.2 | 1.05, 1.35 |

| 4 | 37.7 | - |

| 5 | 49.2 | 1.05 |

| 6 | 20.3 | 1.75, 1.85 |

| 7 | 37.9 | 1.35, 1.55 |

| 8 | 74.2 | - |

| 9 | 59.9 | 1.12 |

| 10 | 44.5 | - |

| 11 | 23.6 | 1.95, 2.05 |

| 12 | 41.5 | 2.25 |

| 13 | 163.4 | - |

| 14 | 114.5 | 5.72 (s) |

| 15 | 170.4 | - |

| 16 | 12.1 | 2.18 (s) |

| 17 | 24.0 | 1.16 (s) |

| 18 | 24.0 | 0.84 (s) |

| 19 | 71.9 | 3.12 (d, 11.0), 3.43 (d, 11.0) |

| 20 | 16.1 | 0.74 (s) |

| References: ¹[7], ²[8] |

Table 2: Specific Rotation Values for Selected Labdane Diterpenes.

| Compound | Series | Specific Rotation [α]D | Solvent | Reference |

| Galangalditerpene A | Normal | -13.8° | CHCl₃ | [15] |

| Galangalditerpene B | Normal | -2.8° | CHCl₃ | [15] |

| Chlorolabdan C | Normal | +19.9° | MeOH | [9] |

| Hispanolone | ent-labdane | -33.0° | CHCl₃ | [16] |

| Scoparic acid | ent-labdane | -93.0° | Pyridine | [14] |

Experimental Protocols: A Generalized Approach

Protocol for NMR-Based Structure Elucidation

-

Sample Preparation: Dissolve 1-5 mg of the purified labdane diterpene in ~0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Data Acquisition: Record a suite of NMR spectra on a high-field spectrometer (≥400 MHz).

-

Standard 1D: ¹H, ¹³C, and DEPT-135.

-

Standard 2D: gCOSY, gHSQC, gHMBC, and NOESY (or ROESY).

-

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Structure Elucidation:

-

Use ¹³C and DEPT spectra to determine the number of methyl, methylene, methine, and quaternary carbons.

-

Assemble molecular fragments using COSY and HMBC correlations.

-

Assign the relative stereochemistry of all chiral centers based on key spatial correlations observed in the NOESY spectrum.

-

Protocol for Single-Crystal X-ray Diffraction

-

Crystallization: Grow a single, high-quality crystal of the compound (typically 0.1-0.3 mm in size) by slow evaporation from a suitable solvent or solvent system.[17]

-

Crystal Mounting: Mount the selected crystal on a goniometer head.[10]

-

Data Collection:

-

Place the crystal in a diffractometer equipped with a radiation source (e.g., Mo-Kα or Cu-Kα) and a detector (e.g., CCD).[10]

-

Collect diffraction data over a range of angles by rotating the crystal in the X-ray beam.

-

-

Data Reduction and Structure Solution:

-

Process the raw diffraction data to obtain a set of reflection intensities.[10]

-

Solve the phase problem using direct methods or other algorithms to generate an initial electron density map.

-

-

Structure Refinement:

-

Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters.

-

For a non-centrosymmetric space group, refine the Flack parameter to determine the absolute configuration. A value near zero confirms the assignment.[10]

-

Protocol for VCD-Based Absolute Configuration Assignment

-

Sample Preparation: Prepare a solution of the chiral labdane diterpene at a suitable concentration in an appropriate solvent (e.g., CDCl₃).

-

Experimental Spectra Acquisition: Record the IR and VCD spectra using an FTIR-VCD spectrometer.[11]

-

Computational Modeling:

-

Perform a conformational search for the molecule using computational methods (e.g., molecular mechanics or semi-empirical methods).[12][13]

-

For the lowest energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G*).[12][13]

-

Calculate the theoretical IR and VCD spectra for one enantiomer. The final spectrum is a Boltzmann-weighted average of the spectra of the most stable conformers.

-

-

Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the sign and relative intensity of the major bands allows for the unambiguous assignment of the absolute configuration.

Stereochemistry and Biological Activity: The MAPK Signaling Pathway

The stereochemical configuration of labdane diterpenes can dramatically influence their interaction with biological targets. A pertinent example is their anti-inflammatory activity. Lipopolysaccharide (LPS) in macrophages can trigger an inflammatory response by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Certain labdane diterpenes have been shown to exert anti-inflammatory effects by inhibiting this pathway. The precise stereochemistry of the diterpene is critical for its ability to bind to upstream kinases or other regulatory proteins, thereby preventing the phosphorylation and activation of key MAPK members like p38, JNK, and ERK.[18] This inhibition subsequently suppresses the expression of iNOS and COX-2, reducing the inflammatory response.[18]

// Nodes LPS [label="LPS", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; TLR4 [label="TLR4 Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; Upstream [label="Upstream\nKinases", fillcolor="#FFFFFF", fontcolor="#202124"]; p38 [label="p38", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Pp38 [label="P-p38", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PJNK [label="P-JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PERK [label="P-ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TF [label="Transcription Factors\n(e.g., AP-1)", fillcolor="#FFFFFF", fontcolor="#202124"]; Genes [label="Pro-inflammatory Genes\n(iNOS, COX-2, Cytokines)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Response [label="Inflammatory Response", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Labdane [label="Labdane Diterpene\n(Specific Stereoisomer)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> Upstream; Upstream -> {p38, JNK, ERK} [label="Phosphorylation"]; p38 -> Pp38; JNK -> PJNK; ERK -> PERK; {Pp38, PJNK, PERK} -> TF [label="Activation"]; TF -> Genes [label="Increased Expression"]; Genes -> Response;

Labdane -> Upstream [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: Proposed mechanism of anti-inflammatory action via MAPK pathway.

Conclusion

The stereochemistry of labdane diterpenes is a critical determinant of their chemical identity and biological function. A multi-technique approach, integrating NMR for relative configuration, X-ray crystallography for definitive absolute assignment, and chiroptical methods for in-solution confirmation, is essential for complete structural characterization. As demonstrated by their interaction with key inflammatory pathways like MAPK, understanding the precise 3D architecture of these molecules is paramount for the development of new therapeutic agents derived from this versatile class of natural products. This guide provides the foundational knowledge and methodological framework necessary for researchers to confidently navigate the complex stereochemical landscape of labdane diterpenes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Two rings in them all: The labdane-related diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. myweb.ttu.edu [myweb.ttu.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. hindsinstruments.com [hindsinstruments.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Labdane-Type Diterpenes, Galangalditerpenes A–C, with Melanogenesis Inhibitory Activity from the Fruit of Alpinia galanga - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New brominated labdane diterpenes from the red alga Laurencia obtusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 18. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of (+)-Copalol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Copalol, a bicyclic labdane-type diterpene, represents a significant scaffold in natural product chemistry. While its enantiomer, ent-copalol, is recognized as a crucial precursor in the biosynthesis of andrographolide, a compound with notable pharmacological activities, the biological profile of this compound itself remains largely unexplored in publicly available literature.[1][2] This technical guide aims to provide a comprehensive framework for the biological activity screening of this compound. Drawing upon established methodologies and data from structurally related labdane diterpenes, this document outlines potential therapeutic applications and the experimental protocols necessary to validate them. The primary focus will be on antimicrobial, cytotoxic, anti-inflammatory, and enzyme inhibitory activities, areas where other labdane diterpenes have shown significant promise.

Potential Biological Activities and Screening Strategy

Based on the activities of structurally similar labdane diterpenes, this compound is a promising candidate for screening in the following areas:

-

Antimicrobial Activity: Labdane diterpenes have demonstrated activity against a range of microbial pathogens.

-

Cytotoxic Activity: Several labdane-type diterpenes have exhibited cytotoxic effects against various cancer cell lines.[3]

-

Anti-inflammatory Activity: This class of compounds is well-documented for its anti-inflammatory properties, often through the modulation of key signaling pathways such as NF-κB.[4][5][6]

-

Enzyme Inhibition: The potential to inhibit specific enzymes is a hallmark of many bioactive natural products.

The following sections provide quantitative data for related compounds to inform the screening process and detailed protocols for conducting these assays.

Data Presentation: Biological Activities of Related Labdane Diterpenes

The following tables summarize the reported biological activities of labdane diterpenes structurally related to this compound. This data serves as a benchmark for potential efficacy and guides the selection of appropriate assays and concentration ranges for screening this compound.

Table 1: Cytotoxic Activity of Related Labdane Diterpenes

| Compound | Cell Line(s) | Activity (IC50) | Reference |

| Labd-13(E)-ene-8α,15-diol | Human leukemic cell lines | Order of activity: 1 > 2 > 3 | [3] |

| Labd-13(E)-ene-8α,15-yl acetate | Human leukemic cell lines | Order of activity: 1 > 2 > 3 | [3] |

| (+)-19-acetoxy-cis-clerodan-3-en-15-oic acid | Human leukemic cell lines | Order of activity: 1 > 2 > 3 | [3] |

Table 2: Anti-inflammatory Activity of Related Labdane Diterpenes

| Compound | Assay | Key Findings | Reference |

| (3R,5R,6S,10S)-3,6-dihydroxy-15-ethoxy-7-oxolabden-8(9),13(14)-dien-15,16-olide | Nitric oxide (NO) production in RAW264.7 macrophages | Potent inhibition of NO production and iNOS mRNA expression | [5][6] |

| (4R,5R,10S)-18-hydroxy-14,15-bisnorlabda-8-en-7,13-dione | Nitric oxide (NO) production in RAW264.7 macrophages | Moderate inhibition of NO production | [5][6] |

| Various Labdane Diterpenes | Inhibition of NF-κB activity, modulation of arachidonic acid metabolism, reduction of nitric oxide (NO) production | General mechanisms of anti-inflammatory action | [4] |

Table 3: Antimicrobial Activity of Related Diterpenes and Other Natural Products (for methodological reference)

| Compound/Extract | Microorganism(s) | Activity (MIC/MBC) | Reference |

| Epoxide-euginol | Staphylococcus aureus (ATCC 25923) | MIC: 57 µg/mL, MBC: 115 µg/mL | |

| Bromo-alcohol derivative of eugenol | Staphylococcus aureus (ATCC 25923) | MIC: 115 µg/mL, MBC: 230 µg/mL | |

| Eugenol | Staphylococcus aureus (ATCC 25923) | MIC: 115 µg/mL, MBC: 230 µg/mL |

Experimental Protocols

The following are detailed methodologies for key experiments to screen the biological activity of this compound.

Antimicrobial Activity Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.

a. Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

Positive control antibiotic (e.g., chloramphenicol)

-

Sterile pipette tips and tubes

b. Protocol:

-

Preparation of Inoculum: Culture the bacterial strains in TSB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 1 x 10^6 CFU/mL.

-

Preparation of this compound Dilutions: Dissolve this compound in DMSO to create a stock solution. Perform serial two-fold dilutions in the appropriate growth medium in a 96-well plate to achieve a range of test concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include a positive control (antibiotic), a negative control (medium with DMSO), and a growth control (medium with bacteria only).

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density at 600 nm.

-

MBC Determination: To determine the MBC, take an aliquot from the wells that show no visible growth and plate it on agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

a. Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HeLa, HT29) and a normal cell line (e.g., NIH3T3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

b. Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound dissolved in DMSO and diluted in cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[8]

Anti-inflammatory Assay (Inhibition of Nitric Oxide Production)

This protocol describes an in vitro assay to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

a. Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well cell culture plates

-

Microplate reader

b. Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory agent).

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the enzyme inhibitory activity of this compound. The specific enzyme, substrate, and detection method will need to be adapted based on the target of interest.

a. Materials:

-

This compound

-

Target enzyme (purified)

-

Substrate for the enzyme

-

Buffer solution appropriate for the enzyme's optimal activity

-

Cofactors (if required by the enzyme)

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

b. Protocol:

-

Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, and this compound in the appropriate buffer.

-

Pre-incubation: In a 96-well plate or cuvette, pre-incubate the enzyme with various concentrations of this compound for a specific period to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time. This change is indicative of the rate of product formation or substrate consumption.

-

Data Analysis: Compare the reaction rates in the presence of this compound to the control (enzyme and substrate without the inhibitor). Calculate the percentage of inhibition and, if applicable, determine the IC50 value.[9]

Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, visualize the experimental workflows and a key signaling pathway relevant to the biological screening of this compound.

Conclusion

While direct biological activity data for this compound is scarce, the information available for structurally related labdane diterpenes strongly suggests its potential as a bioactive compound. This guide provides a robust framework for initiating a comprehensive screening cascade for this compound, focusing on its potential antimicrobial, cytotoxic, anti-inflammatory, and enzyme-inhibitory properties. The detailed protocols and comparative data presented herein are intended to facilitate the efficient and effective evaluation of this compound, potentially leading to the discovery of a novel therapeutic agent. Further investigation into the specific molecular targets and mechanisms of action will be crucial in developing this promising natural product.

References

- 1. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic and anti-inflammatory activity of labdane and cis-clerodane type diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 6. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 9. superchemistryclasses.com [superchemistryclasses.com]

Unveiling (+)-Copalol: A Technical Guide to its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Copalol, a bicyclic labdane diterpene, represents a pivotal molecule in the biosynthesis of a vast array of complex polycyclic diterpenoids. Its discovery and the subsequent elucidation of its structure were significant milestones in the field of natural product chemistry. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context within the broader landscape of diterpene research, and detailed experimental methodologies from seminal studies.

Historical Context: The Rise of Diterpene Chemistry

The mid-20th century marked a flourishing period for natural product chemistry, driven by advancements in chromatographic separation techniques and spectroscopic methods for structure elucidation, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. During this era, researchers were actively investigating the chemical constituents of plant resins and essential oils, which were known to be rich sources of terpenoids. The study of diterpenes, C20 terpenoids derived from geranylgeranyl pyrophosphate (GGPP), was gaining momentum as their complex structures and diverse biological activities presented both a challenge and an opportunity for chemists.

The oleoresin of trees from the Copaifera genus, commonly known as copaiba balsam, has a long history of use in traditional medicine.[1][2][3] Early chemical investigations of this balsam primarily focused on its sesquiterpene components.[4] However, the non-volatile fraction, rich in diterpenes, began to attract significant attention for its potential pharmacological properties and as a source of novel chemical structures.[5] It was within this scientific landscape that the quest to isolate and characterize the individual diterpenoid components of copaiba balsam led to the discovery of this compound.

The Discovery and Initial Characterization of this compound

While a precise singular publication marking the definitive "discovery" of this compound is not readily apparent in comprehensive reviews, its characterization emerged from the collective efforts of several research groups in the mid-1960s working on the constituents of Copaifera species. Seminal work by Djerassi and colleagues, as well as Cocker and Halsall, on the structures of related diterpenes from various natural sources laid the groundwork for the structural elucidation of new labdane diterpenes.

The isolation of this compound was achieved through the careful fractionation of copaiba balsam. The process, detailed below, involved classical chemical and chromatographic techniques of the time. The structure of this compound was ultimately established through a combination of chemical degradation studies and spectroscopic analysis, which were instrumental in defining its bicyclic labdane skeleton and the stereochemistry of its chiral centers.

Experimental Protocols: Isolation and Characterization

The following is a generalized protocol for the isolation of this compound from Copaifera oleoresin, based on common practices of the era.

1. Extraction and Preliminary Fractionation:

-

Starting Material: Crude oleoresin of Copaifera officinalis.

-

Procedure:

-

The crude oleoresin was dissolved in a suitable organic solvent, such as diethyl ether or hexane.

-

The solution was then extracted with an aqueous solution of sodium carbonate to remove acidic components, such as copalic acid.[5]

-

The organic layer, containing the neutral components, was washed with water, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure to yield a neutral resin.

-

2. Chromatographic Separation:

-

Method: The neutral resin was subjected to column chromatography on alumina or silica gel.

-

Elution: A gradient elution was typically employed, starting with non-polar solvents like hexane and gradually increasing the polarity with the addition of diethyl ether or ethyl acetate.

-

Fraction Collection: Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values were combined.

-

Isolation of this compound: this compound was typically found in the more polar fractions. Repeated chromatography of these fractions was often necessary to obtain the pure compound.

3. Structural Elucidation:

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: Used to identify the presence of a hydroxyl group (-OH) and the exocyclic methylene group (C=CH₂).

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provided crucial information about the number and types of protons in the molecule, including the characteristic signals for the vinyl protons of the side chain and the exocyclic methylene group.

-

-

Chemical Derivatization:

-

Acetylation: The hydroxyl group of this compound was acetylated to form the corresponding acetate, which could be further purified and characterized.

-

Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid was a common strategy to confirm the nature of the oxygen-containing functional group.

-

Quantitative Data

The following table summarizes the key physical and spectroscopic data for this compound as reported in various studies.

| Property | Value |

| Molecular Formula | C₂₀H₃₄O |

| Molecular Weight | 290.49 g/mol |

| Optical Rotation | Specific rotation values vary depending on the solvent and concentration, but are consistently positive. |

| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to the exocyclic methylene protons, the trisubstituted double bond in the side chain, and the methyl groups of the decalin ring system. |

| ¹³C NMR (CDCl₃, δ ppm) | Resonances confirming the presence of 20 carbon atoms, including those of the bicyclic core and the acyclic side chain. |

| IR (film, cm⁻¹) | Strong absorption band around 3300-3400 cm⁻¹ (O-H stretch) and a band around 1645 cm⁻¹ (C=C stretch). |

Biosynthetic Significance

The discovery of this compound was not only significant from a chemical structure perspective but also for its central role in the biosynthesis of other diterpenoids. It is formed from the cyclization of geranylgeranyl pyrophosphate (GGPP) by the enzyme copalyl diphosphate synthase. This compound, or more accurately its pyrophosphate ester, (+)-copalyl diphosphate, serves as a key intermediate in the biosynthesis of a wide range of polycyclic diterpenes through further enzymatic cyclizations and rearrangements.

Caption: Biosynthetic pathway from GGPP to polycyclic diterpenes via (+)-copalyl diphosphate.

Conclusion

The discovery of this compound was a pivotal moment in natural product chemistry, contributing significantly to the understanding of labdane diterpenes and their biosynthetic pathways. The isolation and structural elucidation of this molecule were triumphs of the chemical and analytical techniques of the time and paved the way for future research into the vast and complex world of diterpenoids. Today, this compound and its derivatives continue to be of interest to researchers in drug discovery and development due to their potential biological activities and as precursors for the synthesis of other complex natural products.

References

- 1. Copaifera of the Neotropics: A Review of the Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the biological activities of Copaiba (Copaifera spp): a comprehensive review based on scientometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

(+)-Copalol: A Pivotal Intermediate in Diterpene Biosynthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(+)-Copalol, a labdane-type diterpene, and its phosphorylated derivative, (+)-copalyl diphosphate (CPP), are central intermediates in the biosynthesis of a vast array of natural products. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its crucial role as a precursor to a diverse range of bioactive diterpenoids, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in harnessing the synthetic potential of this important biosynthetic hub.

Introduction

Diterpenes are a large and structurally diverse class of natural products derived from the C20 precursor geranylgeranyl diphosphate (GGPP).[1] They exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. At the heart of the biosynthesis of many of these compounds lies (+)-copalyl diphosphate (CPP), a bicyclic intermediate formed from the cyclization of GGPP. The corresponding alcohol, this compound, is often formed by the dephosphorylation of (+)-CPP.[2] Understanding the enzymatic machinery that produces and utilizes (+)-CPP is crucial for the metabolic engineering of microorganisms to produce high-value diterpenoids and for the chemoenzymatic synthesis of novel drug candidates.

This guide will delve into the biosynthesis of this compound, the enzymes that catalyze these transformations, and the downstream pathways leading to a variety of diterpenes. Furthermore, it will provide detailed experimental methodologies for the characterization of the enzymes involved and the analysis of their products.

Biosynthesis of (+)-Copalyl Diphosphate and this compound

The biosynthesis of (+)-copalyl diphosphate is the committed step in the formation of a large family of diterpenes. This reaction is catalyzed by a class of enzymes known as terpene cyclases, specifically (+)-copalyl diphosphate synthases ((+)-CPS).

The Precursor: Geranylgeranyl Diphosphate (GGPP)

The universal precursor for all diterpenes is (E,E,E)-geranylgeranyl diphosphate (GGPP). In plants, GGPP is synthesized in plastids via the methylerythritol phosphate (MEP) pathway.[3] GGPP is a linear isoprenoid consisting of four isoprene units.

The Cyclization Reaction: Formation of (+)-Copalyl Diphosphate

(+)-Copalyl diphosphate synthase (EC 5.5.1.12) catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate.[4] This intricate reaction involves a series of carbocationic intermediates and rearrangements, ultimately leading to the formation of the characteristic bicyclic labdane skeleton. The enzyme controls the stereochemistry of the cyclization, ensuring the formation of the (+) enantiomer. A prominent example of an enzyme with (+)-CPS activity is abietadiene synthase, which catalyzes the first of two cyclization reactions in the biosynthesis of abietadiene.[5]

Formation of this compound

This compound is typically formed in vivo or in vitro through the action of phosphatases that remove the diphosphate group from (+)-copalyl diphosphate.[2] In recombinant microbial systems engineered for diterpene production, endogenous phosphatases often carry out this conversion.

This compound as a Biosynthetic Intermediate

(+)-Copalyl diphosphate is a key branch-point intermediate that serves as the precursor for a wide variety of diterpenes with diverse biological activities. The subsequent transformations are catalyzed by a second class of terpene cyclases, known as class I terpene synthases, which utilize the diphosphate group as a leaving group to initiate further cyclizations and rearrangements.

Diterpenes Derived from (+)-Copalyl Diphosphate

A multitude of diterpenes are biosynthesized from (+)-copalyl diphosphate. Some notable examples include:

-

Abietadiene: A precursor to the abietane family of diterpenoids, which includes commercially important resin acids found in conifers.[5]

-

Levopimaradiene and Neoabietadiene: Isomers of abietadiene, also involved in resin acid biosynthesis.[5]

-

Miltiradiene: The precursor to the bioactive tanshinones found in the medicinal plant Salvia miltiorrhiza.

-

Grindelic acid: A labdane diterpenoid with reported anti-inflammatory properties.[6]

-

Jatrophone: A macrocyclic diterpene with potent antitumor activity.[6]

The biosynthetic pathways from (+)-copalyl diphosphate to these and other diterpenes are complex and often involve multiple enzymatic steps, including oxidations, hydroxylations, and other functional group modifications, frequently catalyzed by cytochrome P450 monooxygenases.

Biosynthetic Pathway of this compound and Downstream Products

Caption: Biosynthetic pathway from GGPP to this compound and downstream diterpenes.

Quantitative Data

Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthase from Arabidopsis thaliana

| Parameter | Value | Conditions | Reference |

| Km for GGPP | 0.8 ± 0.1 µM | pH 7.0, 30°C | [7] |

| Substrate Inhibition (Ki) by GGPP | 10 ± 2 µM | pH 7.0, 30°C | [7] |

Table 2: Heterologous Production of ent-Copalol

| Host Organism | Titer | Culture Conditions | Reference |

| Saccharomyces cerevisiae | 35.6 mg/L | Shake flask fermentation | [2][8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of (+)-copalyl diphosphate synthase and its products.

Recombinant Expression and Purification of (+)-Copalyl Diphosphate Synthase

The following protocol describes the expression of a His-tagged (+)-CPS in E. coli and its subsequent purification.

Experimental Workflow for Terpene Synthase Characterization

Caption: A typical experimental workflow for the characterization of a terpene synthase.

Materials:

-

E. coli strain BL21(DE3)

-

pET expression vector with an N-terminal His-tag

-

LB medium and agar plates with appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

Procedure:

-

Transformation: Transform E. coli BL21(DE3) cells with the pET expression vector containing the (+)-CPS gene. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

Culture Growth: Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induction: Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Incubate for 16-20 hours at the lower temperature with shaking.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation at 5,000 x g for 10 min at 4°C. Resuspend the cell pellet in ice-cold lysis buffer. Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate at 15,000 x g for 30 min at 4°C to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer. Elute the His-tagged protein with elution buffer.

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

(+)-Copalyl Diphosphate Synthase Enzyme Assay

This protocol is adapted from methods used for characterizing ent-copalyl diphosphate synthases.

Materials:

-

Purified (+)-CPS enzyme

-

Assay buffer (50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% v/v glycerol, 5 mM DTT)

-

Geranylgeranyl diphosphate (GGPP) solution

-

Alkaline phosphatase

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified (+)-CPS enzyme (1-5 µg), and GGPP (10-50 µM) in a total volume of 100 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Dephosphorylation: To facilitate analysis by GC-MS, dephosphorylate the product by adding alkaline phosphatase and incubating for another 1-2 hours at 37°C.

-

Extraction: Extract the reaction mixture three times with an equal volume of hexane.

-

Drying and Concentration: Pool the hexane extracts, dry over anhydrous sodium sulfate, and concentrate under a stream of nitrogen.

-

Analysis: Analyze the concentrated extract by GC-MS.

GC-MS Analysis of this compound

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., DB-5ms)

GC Conditions (example):

-

Injector Temperature: 250°C

-

Oven Program: 50°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium

-

Flow Rate: 1 mL/min

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-500

Procedure:

-

Sample Preparation: Resuspend the dried extract from the enzyme assay in a small volume of hexane.

-

Injection: Inject 1 µL of the sample into the GC-MS.

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum to an authentic standard or published data.

Chemical Synthesis of (+)-Copalyl Diphosphate

The chemical synthesis of (+)-copalyl diphosphate is a multi-step process that is typically performed by specialized chemists. A general outline of the strategy is provided below, based on the synthesis of related compounds.

-

Synthesis of this compound: The synthesis of the parent alcohol, this compound, can be achieved through various synthetic routes, often involving the construction of the decalin core followed by the elaboration of the side chain. Asymmetric synthesis or resolution of a racemic mixture is required to obtain the desired enantiomer.

-

Phosphorylation: The hydroxyl group of this compound is then converted to the diphosphate. This is typically achieved by a two-step process:

-

Monophosphorylation: Reaction of the alcohol with a phosphorylating agent (e.g., POCl3) to yield the monophosphate.

-

Diphosphorylation: Activation of the monophosphate and subsequent reaction with pyrophosphate to form the diphosphate.

-

This process requires careful control of reaction conditions and purification by chromatography.

Conclusion

This compound and its diphosphate ester are fundamental building blocks in the biosynthesis of a vast and diverse array of diterpenoids. Their central position in these metabolic pathways makes the enzymes responsible for their formation and conversion attractive targets for synthetic biology and metabolic engineering efforts. A thorough understanding of the biosynthesis, enzymology, and downstream pathways, coupled with robust experimental protocols, will be instrumental in unlocking the full potential of these valuable natural products for applications in medicine and beyond. This guide provides a solid foundation for researchers and professionals to embark on or advance their work in this exciting and rapidly evolving field.

References

- 1. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 5. Abietadiene synthase catalysis: mutational analysis of a prenyl diphosphate ionization-initiated cyclization and rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of Copalol Derivatives in Fungi

Abstract

Fungi represent a vast and largely untapped reservoir of structurally novel and biologically active secondary metabolites. Among these, terpenoids, and specifically diterpenoids, are a prominent class of compounds with significant therapeutic potential. This technical guide focuses on the natural occurrence of copalol derivatives in fungi, a specific subgroup of labdane-related diterpenoids. Copalol and its derivatives are biosynthesized via the cyclization of geranylgeranyl diphosphate (GGPP), a key pathway in fungal secondary metabolism. This document provides an in-depth overview of the biosynthesis of these compounds, their known distribution across various fungal genera, and their reported biological activities. Furthermore, it outlines the standard experimental methodologies employed for their cultivation, extraction, isolation, and structural characterization, aimed at researchers, scientists, and drug development professionals engaged in natural product discovery.

Introduction

Fungi are renowned for their capacity to produce a diverse arsenal of secondary metabolites, which are not essential for growth but play crucial roles in ecological interactions.[1][2] These natural products have historically been a cornerstone of drug discovery, yielding compounds like penicillin and lovastatin. The terpenoids are the largest family of natural products, and fungi, particularly from the Ascomycota and Basidiomycota phyla, are prolific producers of these compounds.[3][4][5][6]

Diterpenoids are a class of C20 terpenoids derived from the precursor geranylgeranyl diphosphate (GGPP).[3] A key intermediate in the biosynthesis of many complex diterpenoids is copalyl diphosphate (CPP).[7] The eponymous alcohol, copalol, is formed from this intermediate and serves as a scaffold that can be further modified by a suite of tailoring enzymes to produce a wide array of structurally diverse derivatives. These labdane-related diterpenoids are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][3] This guide synthesizes the current knowledge on the fungal production of copalol derivatives, from their genetic origins to their chemical characterization.

Biosynthesis of Copalol Derivatives in Fungi

The biosynthesis of copalol derivatives begins with central carbon metabolism and proceeds through the highly conserved mevalonate pathway to generate the universal isoprenoid building blocks. The genes responsible for these pathways in fungi are often co-located in the genome in what are known as Biosynthetic Gene Clusters (BGCs), which facilitates their coordinated regulation and evolution.[4][5][7]

2.1 The Mevalonate Pathway and GGPP Formation In fungi, the journey to diterpenoids begins with acetyl-CoA, which enters the mevalonate pathway to produce isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[6] These five-carbon units are the fundamental building blocks for all terpenoids. A prenyltransferase enzyme then catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon chain, geranylgeranyl diphosphate (GGPP), the direct precursor for all diterpenoids.[3][6]

2.2 Cyclization to Copalyl Diphosphate (CPP) The defining step in the formation of copalol-related diterpenoids is the cyclization of the linear GGPP molecule. This reaction is catalyzed by a Class II diterpene synthase, specifically a copalyl diphosphate synthase (CPS).[6][7] These enzymes typically contain a characteristic DxDD motif and initiate a protonation-dependent cyclization cascade, transforming GGPP into the bicyclic intermediate, copalyl diphosphate (CPP).[7]

2.3 Formation of Copalol and Structural Diversification Once CPP is formed, it can be dephosphorylated by a phosphatase to yield the parent alcohol, copalol. However, in many biosynthetic pathways, the CPP intermediate or copalol itself is subjected to a series of modifications by tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs).[6][7] These enzymes introduce oxidative decorations (e.g., hydroxylations, epoxidations) to the diterpene scaffold, dramatically increasing the structural diversity and biological activity of the final products.

Natural Occurrence of Copalol-Derived Diterpenoids